Lipophilicity Divergence Between 1,3- and 1,2-Dicarbonitrile Regioisomers Influences Solvent Partitioning and Chromatographic Behavior
The 1,3-regioisomer exhibits a significantly lower LogP (predicted XLogP ≈ 0.5) compared to the 1,2-regioisomer (LogP = 1.51) . This approximately three-fold difference in predicted lipophilicity translates to distinct retention times in reversed-phase HPLC and different partition coefficients in biphasic reaction systems, making the isomers readily separable but not interchangeable for applications where lipophilicity governs bioavailability, membrane permeability, or extraction efficiency.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP ≈ 0.5 (predicted) |
| Comparator Or Baseline | Cyclopentene-1,2-dicarbonitrile (CAS 54095-53-3): LogP = 1.51 |
| Quantified Difference | Δ LogP ≈ 1.0 (target compound is substantially less lipophilic) |
| Conditions | Predicted values from chemical databases; XLogP for target, unspecified calculation method for comparator |
Why This Matters
A one-log-unit difference in lipophilicity can alter membrane permeability by an order of magnitude, directly impacting the suitability of the compound for medicinal chemistry campaigns versus the 1,2-isomer.
